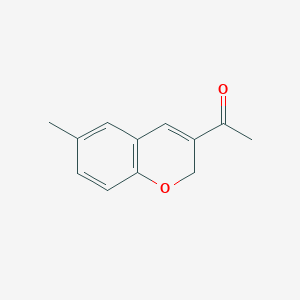

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-(6-methyl-2H-chromen-3-yl)ethanone |

InChI |

InChI=1S/C12H12O2/c1-8-3-4-12-10(5-8)6-11(7-14-12)9(2)13/h3-6H,7H2,1-2H3 |

InChI Key |

XGDKUBIEEBRROJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C(=O)C |

Origin of Product |

United States |

Theoretical and Historical Context of Chromene Derivatives in Chemical Research

Significance of the Chromene Scaffold in Medicinal Chemistry and Organic Synthesis

The chromene nucleus is a fundamental structural motif found in a vast array of natural products, including alkaloids, tocopherols, and flavonoids. nih.govresearchgate.net Its prevalence in nature hints at its evolutionary selection for biological relevance, a fact that has not gone unnoticed by medicinal chemists. The inherent bioactivity of the chromene scaffold has led to its classification as a "privileged structure," a term for molecular frameworks that are able to bind to multiple biological targets with high affinity. mdpi.comnih.gov

This structural versatility translates into a broad spectrum of pharmacological activities. Chromene derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticoagulant properties, among others. nih.govbac-lac.gc.cagoogle.com The lipophilic nature of the chromene core facilitates cell membrane penetration, enhancing the potential for drug-like activity. acgpubs.org

In the field of organic synthesis, the chromene framework serves as a versatile building block for the construction of more complex molecular architectures. frontiersin.org Numerous synthetic methodologies have been developed for the efficient construction of the chromene ring system, often employing multicomponent reactions that allow for the rapid generation of molecular diversity. nih.gov These synthetic strategies are crucial for creating libraries of chromene derivatives for drug discovery and for accessing specific, highly functionalized target molecules. nih.govresearchgate.net

Evolution of Research on Chromene-Based Compounds

The history of chromene research is intrinsically linked to the study of its close relative, coumarin (B35378) (2H-chromen-2-one). Coumarin itself was first isolated in 1820, and its synthesis was achieved by William Henry Perkin in 1868. nih.gov This marked a pivotal moment, opening the door to the systematic investigation of benzopyran systems.

Early research focused on the isolation and characterization of naturally occurring chromenes and coumarins, uncovering their diverse biological roles. A significant milestone was the discovery of the anticoagulant properties of dicoumarol, a bis-coumarin, which spurred the development of warfarin (B611796) and other related drugs. nih.gov

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in chromene chemistry research. This has been driven by advancements in synthetic methodologies, including catalyzed reactions and green chemistry approaches, which have made the synthesis of complex chromene derivatives more accessible and efficient. nih.govcapes.gov.br Modern research continues to explore the vast chemical space of chromene derivatives, with a strong emphasis on their therapeutic potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. scispace.commdpi.commdpi.com

Positioning of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one within Current Chromene Research Paradigms

Direct and extensive research on this compound is not widely documented in publicly available literature, suggesting it may be a novel or under-investigated compound. However, by analyzing the structure-activity relationships (SAR) of closely related analogues, we can infer its potential significance and position within current research trends.

The core structure, a 3-acetyl-2H-chromene, is a known pharmacophore. The acetyl group at the 3-position is a key feature, often serving as a synthetic handle for further molecular elaboration or contributing directly to biological activity. For instance, 3-acetylcoumarins (which are 3-acetyl-2H-chromen-2-ones) are versatile synthons for a variety of heterocyclic compounds. acgpubs.org

The substitution pattern on the benzo portion of the chromene ring is critical for modulating biological activity. Research on 6-substituted chromene derivatives has shown that the nature of the substituent at this position can significantly influence the compound's properties. For example, studies on 3-nitro-2H-chromenes have demonstrated that substitutions at the C-6 position, including bromo and ethoxy groups, can enhance antitumor activity. nih.govresearchgate.net Similarly, the synthesis of 6-hydroxy and 6-chloro-2H-chromen-2-one derivatives has been explored for the development of new bioactive molecules. researchgate.netnih.gov

The presence of a methyl group at the 6-position of this compound is therefore of particular interest. The methyl group, being a small, lipophilic, and electron-donating group, can influence the molecule's pharmacokinetic and pharmacodynamic properties. It can affect binding to biological targets and metabolic stability. The synthesis of related compounds, such as 3-acetyl-6-methyl-2H-chromen-2-one, has been reported as a precursor for creating novel compounds with potential anticancer activities. frontiersin.org

Given these points, this compound can be positioned as a valuable intermediate and a potential lead compound in several research areas:

Medicinal Chemistry: As a potential scaffold for the development of new therapeutic agents, particularly in oncology, where related 6-substituted chromenes have shown promise. Its structure warrants investigation for a range of biological activities.

Organic Synthesis: As a building block for creating more complex heterocyclic systems. The acetyl group provides a reactive site for condensation and other transformations.

Materials Science: Chromene derivatives are also explored for their photophysical properties, and this compound could be investigated for applications in this field.

The synthesis of this compound would likely follow established protocols for 2H-chromene formation, such as the condensation of 5-methylsalicylaldehyde with a suitable three-carbon synthon.

Interactive Data Table: Properties of Structurally Related Chromene Derivatives

Below is a table summarizing key data for compounds structurally related to this compound, illustrating the impact of substitutions on the chromene core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

| 3-Acetyl-2H-chromen-2-one | C₁₁H₈O₃ | 188.18 | Precursor for coumarin-chalcone derivatives with sensor applications. researchgate.net | researchgate.net |

| 3-Acetyl-6-bromo-2H-chromen-2-one | C₁₁H₇BrO₃ | 267.08 | Utilized in the synthesis of novel heterocycles with potential antiproliferative activity. mdpi.comnih.govresearchgate.netnih.gov | mdpi.comnih.govresearchgate.netnih.gov |

| 3-Nitro-6-bromo-8-ethoxy-2H-chromene | C₁₁H₁₀BrNO₄ | 300.11 | Exhibited high cytotoxic effect against a broad range of tumor cells. researchgate.net | researchgate.net |

| 6-Hydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₃ | 176.17 | Key intermediate for the synthesis of phenylthiazolidinone-bearing chromenes with antimicrobial activity. researchgate.netnih.gov | researchgate.netnih.gov |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | C₁₅H₁₅NO₃S | 289.35 | An important intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. google.comchemicalbook.com | google.comchemicalbook.com |

Synthetic Methodologies and Strategies for 1 6 Methyl 2h Chromen 3 Yl Ethan 1 One

Retrosynthetic Analysis of the Chromene Ring System

A logical retrosynthetic analysis of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one begins by disconnecting the key functionalities to reveal plausible starting materials. The primary disconnection targets the C-C bond between the C3 of the chromene ring and the acetyl group, suggesting a precursor such as a 6-methyl-2H-chromene-3-yl halide or a related derivative that can undergo acylation.

Alternatively, and more fundamentally, the chromene ring itself can be deconstructed. A C-O bond disconnection of the pyran ether linkage leads back to a substituted phenolic precursor, specifically a derivative of 4-methylphenol. The remaining three-carbon unit of the pyran ring, bearing the acetyl group, can be envisioned to originate from various C3 synthons.

A particularly viable retrosynthetic pathway involves the disconnection of the C2-C3 and O-C1 bonds of the pyran ring. This approach points towards a salicylaldehyde (B1680747) derivative and a suitable three-carbon component as key building blocks. For the target molecule, this translates to 5-methylsalicylaldehyde and a synthon that can provide the C3-acetyl functionality, such as acetylacetone (B45752) or a related β-dicarbonyl compound. This latter approach is often favored due to the ready availability of substituted salicylaldehydes and the versatility of condensation reactions.

Classical and Contemporary Approaches to Chromene Synthesis

The synthesis of the 2H-chromene core and the introduction of its substituents can be achieved through a variety of classical and modern synthetic methods.

Cyclization Reactions for Chromene Core Formation

The formation of the 2H-chromene ring is the cornerstone of the synthesis. Numerous cyclization strategies have been developed, often involving the reaction of a phenol (B47542) with a three-carbon partner.

One of the most common methods for constructing a related system, the coumarin (B35378) (2H-chromen-2-one), is the Knoevenagel condensation . This reaction typically involves the condensation of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776). For the synthesis of a precursor to the target molecule, 5-methylsalicylaldehyde can be reacted with ethyl acetoacetate in the presence of a base like piperidine (B6355638) to yield 3-acetyl-6-methyl-2H-chromen-2-one. nih.govfao.org While this yields a coumarin, selective reduction of the C2-carbonyl group would lead to the desired 2H-chromene.

Another approach involves the reaction of phenols with α,β-unsaturated aldehydes or ketones. For instance, the reaction of p-cresol (B1678582) with an appropriate α,β-unsaturated aldehyde in the presence of a catalyst can lead to the formation of the 6-methyl-2H-chromene skeleton. beilstein-journals.org

More contemporary methods include transition-metal-catalyzed cyclizations. For example, the intramolecular cyclization of o-allylphenols, which can be prepared from the corresponding phenol and an allyl halide, provides a direct route to 2H-chromenes. msu.edu

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Knoevenagel Condensation | 5-Methylsalicylaldehyde, Ethyl acetoacetate | Piperidine, Ethanol (B145695) | 3-Acetyl-6-methyl-2H-chromen-2-one | nih.govfao.org |

| Reaction with α,β-Unsaturated Aldehydes | p-Cresol, α,β-Unsaturated aldehyde | Acid or Base Catalyst | 6-Methyl-2H-chromene derivative | beilstein-journals.org |

| Intramolecular Cyclization | o-Allyl-p-cresol | Transition Metal Catalyst (e.g., Pd) | 6-Methyl-2H-chromene | msu.edu |

Functionalization Strategies for the Ethane-1-one Moiety

The introduction of the acetyl group at the C3 position is a critical step. As mentioned, the Knoevenagel condensation provides a direct route to 3-acetylcoumarins. nih.govresearchgate.net The challenge then becomes the selective reduction of the C2-carbonyl of the coumarin ring to a methylene group. This transformation can potentially be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or through a two-step process involving reduction to the lactol followed by deoxygenation.

Alternatively, the acetyl group can be introduced onto a pre-formed 6-methyl-2H-chromene ring. An electrophilic substitution reaction, such as the Friedel-Crafts acylation , using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃), could potentially install the acetyl group. researchgate.net However, the regioselectivity of this reaction on the 2H-chromene ring system would need to be carefully controlled to favor C3 acylation over substitution on the benzene (B151609) ring.

The Vilsmeier-Haack reaction offers another route for C3-functionalization. This reaction typically introduces a formyl group (-CHO) at the C3 position of activated aromatic systems using a Vilsmeier reagent (e.g., POCl₃/DMF). msu.edunih.govmdpi.com The resulting 3-formyl-6-methyl-2H-chromene could then be converted to the desired acetyl group through a Grignard reaction with methylmagnesium bromide followed by oxidation.

| Functionalization Method | Precursor | Key Reagents | Intermediate/Product | Reference |

| Knoevenagel Condensation | 5-Methylsalicylaldehyde | Ethyl acetoacetate, Piperidine | 3-Acetyl-6-methyl-2H-chromen-2-one | nih.govresearchgate.net |

| Friedel-Crafts Acylation | 6-Methyl-2H-chromene | Acetyl chloride, AlCl₃ | This compound | researchgate.net |

| Vilsmeier-Haack followed by Grignard | 6-Methyl-2H-chromene | POCl₃/DMF; then CH₃MgBr, H₂O; then Oxidation | This compound | msu.edunih.govmdpi.com |

Methyl Group Introduction and Regioselectivity

The regioselective introduction of the methyl group at the C6 position is most commonly achieved by starting with a precursor that already contains this functionality. The use of 5-methylsalicylaldehyde (derived from p-cresol) in condensation reactions directly leads to the formation of 6-methyl substituted chromene systems. nih.gov This strategy circumvents potential issues with the regioselectivity of electrophilic substitution on an unsubstituted chromene ring.

Direct methylation of a pre-formed 2H-chromene ring via Friedel-Crafts alkylation is generally less favored due to the potential for polyalkylation and the formation of isomeric products. The activating nature of the oxygen atom in the pyran ring can direct substitution to multiple positions on the benzene ring.

Multi-Component Reactions (MCRs) in the Synthesis of Chromene Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of chromene derivatives. For instance, a one-pot reaction involving a salicylaldehyde, an active methylene compound, and a third component can lead to highly functionalized chromenes.

While a specific MCR for the direct synthesis of this compound is not extensively reported, the principles of MCRs can be applied. A plausible three-component reaction could involve 5-methylsalicylaldehyde, a source for the acetyl group at C3 (like acetylacetone), and a reducing agent in a one-pot domino reaction. The initial condensation would form an intermediate that is then reductively cyclized to the final 2H-chromene product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chromenes is an area of growing interest. nih.govfao.org This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

For the synthesis of the target molecule, several green approaches can be envisioned:

Catalyst-free Knoevenagel condensation: The condensation of 5-methylsalicylaldehyde and ethyl acetoacetate can be performed under solvent-free conditions or in green solvents like water or ethanol, sometimes facilitated by microwave irradiation to reduce reaction times and energy consumption. fao.org

Use of solid acid or base catalysts: Heterogeneous catalysts can be employed for cyclization reactions. These catalysts can be easily recovered and reused, minimizing waste.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. MCRs are particularly advantageous in this regard.

The development of a green synthetic route to this compound would likely involve a combination of these strategies, such as a one-pot, multi-component reaction in a green solvent with a recyclable catalyst.

Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of 3-acetyl-6-methyl-2H-chromene and its analogues benefits from a variety of catalytic systems that enhance reaction rates and efficiency. These systems can be broadly categorized into base catalysis, transition metal catalysis, and organocatalysis, with photocatalysis emerging as a modern, sustainable alternative.

Base Catalysis: A fundamental approach for synthesizing 3-acetyl-2H-chromenes involves the reaction of a substituted salicylaldehyde with an appropriate enone. For the closely related compound, 3-acetyl-6-bromo-2H-chromene, potassium carbonate (K₂CO₃) is employed as a catalyst. prepchem.com In this method, 5-bromosalicylaldehyde (B98134) reacts with methyl vinyl ketone in butan-2-one under reflux. The basic catalyst facilitates the initial Michael addition of the phenolic oxygen to the enone, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the chromene ring. This method highlights the utility of simple, inexpensive inorganic bases in promoting the key bond-forming steps.

Transition Metal Catalysis: A wide array of transition metals have been utilized to catalyze the formation of the 2H-chromene ring through various mechanisms, offering high efficiency and broad substrate tolerance.

Iron (Fe) Catalysis: Iron(III) chloride (FeCl₃) has been identified as an effective catalyst for the intramolecular alkyne-aldehyde metathesis of O-propargyl salicylaldehydes to yield 3-substituted 2H-chromenes. tezu.ernet.inuva.nl This method is notable for its high yields and the use of a relatively inexpensive and environmentally benign metal catalyst. uva.nl

Gold (Au) and Silver (Ag) Catalysis: Gold and silver catalysts are particularly effective in activating alkyne functionalities. Gold-catalyzed cycloisomerization of aryl propargyl ethers is a versatile method for producing 2H-chromenes under mild conditions. msu.edu Similarly, silver salts have been used, often as co-catalysts, to promote similar transformations, although they can sometimes lead to unwanted side reactions. msu.edu

Cobalt (Co) Catalysis: A novel route utilizing a [Co(II)(porphyrin)] complex has been developed for synthesizing 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. msu.eduuva.nl The reaction proceeds through a metallo-radical mechanism, demonstrating the capacity of cobalt complexes to facilitate unique reaction pathways. msu.edu

Palladium (Pd) Catalysis: Palladium catalysts are well-known for their role in cross-coupling and cyclization reactions. An enantioselective Pd-catalyzed 6-endo-trig cyclization has been developed to synthesize 2-aryl-2H-chromenes with high yield and enantioselectivity using a specialized phosphoramidite (B1245037) ligand. nih.gov

Organocatalysis: Metal-free catalytic systems, or organocatalysts, have gained prominence as a green and sustainable alternative to metal-based catalysts.

Hydrazine (B178648) Catalysis: A [2.2.1]-bicyclic hydrazine catalyst has been successfully used for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. nih.gov This approach directly converts the aldehyde and alkene moieties into the chromene ring, offering a more atom-economical pathway compared to traditional methods that require pre-functionalization of the aldehyde. nih.gov

Amine-Based Catalysis: Simple amines and their derivatives are effective catalysts for chromene synthesis. 4-Dimethylaminopyridine (DMAP) efficiently mediates the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes. organic-chemistry.org Furthermore, l-proline-derived aminocatalysts can achieve the asymmetric synthesis of 3-nitro-2H-chromenes via a tandem oxa-Michael-Henry reaction. organic-chemistry.org

Photocatalysis: Emerging as a powerful tool in green chemistry, visible-light photocatalysis has been applied to the synthesis of complex chromene derivatives. A heterogeneous photoredox nanocatalyst, WO₃/ZnO@NH₂-EY (Eosin Y), has been used for the three-component synthesis of chromeno[4,3-b]chromenes under solventless conditions using green LED light. rsc.org This highlights a modern, energy-efficient approach to synthesizing these heterocyclic systems. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound. Insights from the synthesis of related structures provide a clear guide for this process.

In the synthesis of 3-acetyl-6-bromo-2H-chromene, a two-stage addition of the potassium carbonate catalyst was found to be effective. prepchem.com The reaction is run at reflux for an extended period (16 hours), indicating that both reaction time and temperature are critical variables. prepchem.com The final product is purified via column chromatography, achieving a yield of 73 g from 100 g of the starting salicylaldehyde. prepchem.com

A study on hydrazine-catalyzed RCCOM provides an excellent example of systematic optimization. nih.gov The researchers evaluated the effect of catalyst loading and solvent choice on the reaction yield.

Table 1: Optimization of Hydrazine-Catalyzed 2H-Chromene Synthesis

| Entry | Catalyst Loading (mol %) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 10 | Ethanol | 18 |

| 2 | 20 | Ethanol | - |

| 3 | 10 | Isopropanol (B130326) | - |

| 4 | 20 | Isopropanol | 75 |

Data derived from a study on a substituted 2H-chromene synthesis. nih.gov

As shown in the table, increasing the catalyst loading from 10 mol% to 20 mol% and changing the solvent from ethanol to isopropanol dramatically increased the yield of the desired 2-methyl chromene from 18% to 75%. nih.gov This demonstrates the profound impact that fine-tuning reaction conditions can have on the efficiency of the synthesis. The standard conditions involved heating at 140 °C in a sealed tube for 12 hours, underscoring the importance of temperature and time. nih.gov

Further optimization is often achieved by screening a variety of catalysts. In the development of photocatalytic methods for chromeno[4,3-b]chromenes, different catalysts were tested to find the most efficient system, with the novel WO₃/ZnO@NH₂-EY nanocomposite providing the best results under visible light. rsc.org The study also optimized the catalyst amount and found that the reaction proceeded efficiently under solvent-free conditions, which is a significant advantage for green chemistry. rsc.org The scope of the reaction was tested with various aromatic aldehydes, showing that substrates with both electron-donating and electron-withdrawing groups could produce the desired products in good to excellent yields (typically 85-96%) in short reaction times (25-45 minutes). rsc.org

Table 2: Catalyst Systems for 2H-Chromene Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| K₂CO₃ | 5-Bromosalicylaldehyde, Methyl vinyl ketone | 3-Acetyl-2H-chromene | Inexpensive, simple procedure | prepchem.com |

| FeCl₃ | O-propargyl salicylaldehydes | 3-Substituted-2H-chromene | High yields, cost-effective metal | tezu.ernet.inuva.nl |

| Hydrazine | O-allyl salicylaldehydes | 2H-chromene | Direct conversion, atom economy | nih.gov |

| DMAP | Salicylaldehydes, Acrylonitrile | 3-Cyano-2H-chromene | High yields, scalable | organic-chemistry.org |

| Pd/Phosphoramidite | (Z)-2-bromo-1-styryl phenols | 2-Aryl-2H-chromene | High enantioselectivity | nih.gov |

Ultimately, the choice of catalytic system and reaction conditions depends on the specific substitution pattern of the target chromene, as well as considerations of cost, environmental impact, and desired purity. The available literature strongly suggests that a high-yielding synthesis of this compound is achievable through the careful selection and optimization of these modern catalytic methods.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are fundamental to confirming the molecular structure, verifying the molecular formula, and identifying the functional groups present in the compound.

While standard 1D ¹H and ¹³C NMR spectra provide primary evidence for the carbon-hydrogen framework, advanced NMR techniques are necessary for a complete and unambiguous structural assignment.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would establish proton-proton coupling networks, for instance, confirming the connectivity between the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the pyran ring.

HSQC would directly correlate each proton to its attached carbon, assigning the chemical shifts for the methyl, methylene, and methine groups.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the C3 carbon of the chromene ring would confirm the position of the ethanone (B97240) substituent.

Solid-State NMR (ssNMR) : In the absence of single crystals for X-ray diffraction, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) ssNMR could provide valuable information about the compound in its solid, polycrystalline state. It can reveal the presence of different polymorphs or conformers in the solid sample.

Diffusion NMR : Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. It can be used to confirm the purity of the sample by showing that all proton signals belong to a single species diffusing at the same rate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Chromene Derivatives Note: This table is illustrative, based on data for analogous compounds like 3-acetylcoumarin (B160212) and other substituted chromenes. Actual experimental values for 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H₂ | ~4.8-5.2 (s) | ~65-70 |

| C4-H | ~7.5-8.0 (s) | ~125-130 |

| C5-H | ~7.2-7.4 (d) | ~128-132 |

| C6-CH₃ | ~2.3-2.5 (s) | ~20-22 |

| C7-H | ~7.0-7.2 (d) | ~118-122 |

| C8-H | ~6.8-7.0 (s) | ~116-118 |

| C=O (acetyl) | - | ~195-200 |

| CH₃ (acetyl) | ~2.4-2.6 (s) | ~28-31 |

| C4a | - | ~120-124 |

| C6 | - | ~135-140 |

| C8a | - | ~150-155 |

| C3 | - | ~130-135 |

HRMS, typically using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), is essential for confirming the molecular formula of the compound. For this compound (C₁₂H₁₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺, which should match the calculated exact mass to within a few parts per million (ppm). This level of accuracy definitively establishes the elemental composition.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands. For instance, the spectrum of the related 3-acetylcoumarin shows strong bands for the α,β-unsaturated ketone (~1680 cm⁻¹) and the lactone carbonyl group (~1720-1740 cm⁻¹). Additional significant peaks would include C=C stretching from the aromatic and pyran rings (~1600-1450 cm⁻¹) and C-O stretching vibrations.

Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring and C=C double bond stretches would be expected to produce strong Raman signals. The use of Raman spectroscopy has been documented for monitoring the synthesis of related compounds like 3-acetylcoumarin.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. If suitable single crystals of this compound could be grown, this technique would provide unambiguous data on:

Molecular Structure : Confirmation of the connectivity and bond lengths/angles.

Conformation : The preferred orientation of the substituents and the conformation of the dihydropyran ring (e.g., half-chair, boat). In the crystal structure of the similar compound 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)ethanone, the dihydropyran ring adopts a conformation where the Csp³ atom deviates significantly from the plane of the other atoms.

Supramolecular Interactions : Details of intermolecular forces like hydrogen bonding and π-π stacking that dictate the crystal packing.

Table 2: Representative Crystallographic Data for a Related Chromene Derivative Source: Data for 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)ethanone.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.0084 (5) |

| b (Å) | 7.2637 (2) |

| c (Å) | 19.1056 (5) |

| β (°) | 123.294 (1) |

Conformational Analysis and Tautomerism Studies

The dihydropyran ring of the 2H-chromene system is not planar and can exist in various conformations. Computational studies, often using Density Functional Theory (DFT), combined with variable-temperature NMR experiments, could elucidate the conformational dynamics and energy barriers between different forms. Tautomerism is not expected to be a significant feature for this specific molecule, as it lacks the acidic protons necessary for common keto-enol tautomerization, unlike, for example, 4-hydroxycoumarin (B602359) derivatives.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

The target compound, this compound, is achiral and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the molecule (for example, by reduction of the acetyl ketone to a secondary alcohol), these techniques would be essential for determining the absolute configuration of the resulting enantiomers.

Computational Chemistry and in Silico Studies of 1 6 Methyl 2h Chromen 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT studies. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms and the region around the chromene oxygen are likely areas of positive potential (electrophilic sites). This information is vital for predicting how the molecule might interact with other molecules or biological receptors. researchgate.netbohrium.com

Table 1: Representative DFT-Calculated Properties for a Chromene Scaffold Note: These values are illustrative for a chromene-type structure and would be specifically calculated for this compound in a dedicated study.

| Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

Ab initio quantum chemistry methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular geometries. These methods are used to perform geometry optimization, which finds the lowest energy arrangement of atoms, corresponding to the molecule's ground state. For this compound, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. Studies on similar chromene structures show that the dihydropyran ring often adopts a half-chair conformation. nih.gov The planarity of the fused benzene (B151609) ring and the orientation of the acetyl and methyl substituents would also be accurately defined. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. core.ac.uk In the context of this compound, docking studies would be performed to screen for potential biological targets, such as enzymes or receptors implicated in disease. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.govmdpi.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov For instance, docking this compound against a kinase target might show hydrogen bonding between the carbonyl oxygen and an amino acid residue in the active site.

Table 2: Hypothetical Molecular Docking Results Note: This table is a fictional representation of a docking study against a hypothetical protein kinase target to illustrate the type of data generated.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase XYZ | -8.5 | LYS-78, LEU-132, PHE-180 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | ARG-120, TYR-355, VAL-523 | Hydrogen Bond, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. benthamdirect.comyoutube.com To build a QSAR model for chromene derivatives, a dataset of compounds including this compound, along with their experimentally measured biological activities, would be required. nih.gov Molecular descriptors (numerical representations of chemical information) are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to create an equation that correlates these descriptors with activity. mdpi.commdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized chromene analogs, guiding the design of more potent compounds.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computer and information science to address problems in chemistry. researchgate.net For this compound, cheminformatics tools are essential for analog design and virtual screening. mdpi.com Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. arxiv.orgnih.gov Starting with the structure of this compound as a query, similarity searching or substructure searching can be performed on databases containing millions of compounds to find structurally related molecules. These hits can then be subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. This approach accelerates the discovery of novel lead compounds. nih.gov

Mechanistic Studies of Biological Interactions in Vitro Models

Investigation of Molecular Targets and Pathways

The diverse pharmacological effects of coumarin (B35378) derivatives are often attributed to their ability to interact with a variety of molecular targets, including enzymes and receptors.

Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, reductases)

Coumarin and its derivatives are well-recognized for their potential to modulate the activity of various enzymes. The core 2H-chromen-2-one scaffold serves as a versatile template for the design of enzyme inhibitors.

Notably, the anti-inflammatory properties of many coumarins are linked to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins. nih.gov Some coumarin derivatives have been shown to inhibit both COX-1 and COX-2 isoforms. nih.gov Molecular docking studies on certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones have explored their binding potential to the COX enzyme active site. nih.gov

Furthermore, other coumarin derivatives have been investigated as inhibitors of different enzyme classes. For instance, some have been identified as inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis. researchgate.net Additionally, certain coumarin-based compounds have shown inhibitory activity against topoisomerase IIB, an enzyme crucial for DNA replication and a target for anticancer drugs. cardiff.ac.uk The inhibitory potential often depends on the specific substitution pattern on the coumarin ring.

While no specific data for 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one is available, the presence of the 2H-chromen-2-one core suggests a potential for interaction with various enzymatic targets.

Receptor Binding Assays and Allosteric Modulation (in vitro, non-clinical)

The interaction of coumarin derivatives with various receptors has been a subject of investigation, although specific binding data for this compound is not documented. Studies on related compounds have revealed interactions with G protein-coupled receptors (GPCRs). For example, a series of 2H-chromen-2-one derivatives were identified as agonists for the G protein-coupled receptor-35 (GPR35), with the potency being influenced by the substitution pattern on the chromenone ring.

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, is another mechanism through which coumarins may exert their effects. While direct evidence for this compound is lacking, the structural class is known to produce allosteric modulators of various receptors. For instance, a study on the type 1 cannabinoid receptor (CB1) characterized a positive allosteric modulator, ZCZ011, which is a 6-methyl-indole derivative, highlighting that even small structural motifs can influence allosteric modulation. nih.gov

Ion Channel Modulation and G-protein Coupled Receptor (GPCR) Interactions

Information regarding the direct modulation of ion channels by this compound is not available. As mentioned previously, some 2H-chromen-2-one derivatives have been shown to interact with GPCRs, acting as agonists for GPR35. The nature and potency of these interactions are highly dependent on the specific substituents on the coumarin scaffold.

Cellular Pathway Interrogation (e.g., apoptosis, autophagy, signaling cascades in cell lines)

The effects of coumarin derivatives on fundamental cellular processes like apoptosis and autophagy have been documented for various analogs, suggesting potential mechanisms of action in different disease models.

Some bis-coumarin derivatives have been found to induce apoptosis in cancer cell lines. This process is often mediated by the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and subsequent DNA fragmentation. The p53-mediated apoptotic pathway is one of the key cascades that can be modulated by these compounds.

Regarding autophagy, a cellular self-degradation process, specific data for this compound is absent. However, the broader class of coumarins has been implicated in the modulation of autophagy in various contexts.

Gene Expression Profiling and Proteomics in Response to Compound Treatment (In Vitro)

There is no available data from gene expression profiling or proteomics studies specifically for cells treated with this compound. Such studies would be invaluable in elucidating the broader cellular response to this compound, including the identification of modulated signaling pathways and potential off-target effects.

Mechanism of Action Elucidation in Cell-Based Assays (e.g., anti-inflammatory, antioxidant pathways)

The anti-inflammatory and antioxidant activities are among the most frequently reported biological effects of coumarin derivatives.

Anti-inflammatory Pathways: In vitro studies on structurally similar compounds, such as 6-methylflavanone, have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.comresearchgate.net These effects are often mediated by the downregulation of pro-inflammatory mediators. For some coumarins, this includes the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov The underlying mechanism can involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, has been observed for some coumarin derivatives. nih.gov

Antioxidant Pathways: The antioxidant properties of 2H-chromen-2-one derivatives have been evaluated in various in vitro assays. researchgate.neteco-vector.com These compounds can act as radical scavengers, and their activity is influenced by their substitution pattern. Some studies have reported moderate antiradical activity for 2H-chromen-2-one derivatives. researchgate.net The antioxidant mechanism can involve the donation of a hydrogen atom or an electron to neutralize free radicals. However, some derivatives have shown low reducing activity and a lack of pronounced Fe2+-chelating activity. researchgate.net

The following table summarizes the in vitro anti-inflammatory and antioxidant activities of some coumarin derivatives, providing a comparative context.

| Compound/Derivative Class | Assay/Model | Observed Effect | Potential Mechanism | Reference |

| 6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced paw edema (in vivo, implies in vitro mechanisms) | Significant reduction in edema | Inhibition of COX enzymes | nih.gov |

| 2H-Chromen-2-one derivatives | DPPH and ABTS radical scavenging | Moderate antiradical activity | Radical scavenging | researchgate.net |

| 4-Hydroxy-chromene-2-one derivatives | DPPH, hydroxyl radical, lipid peroxide scavenging | High radical scavenging activity | Radical scavenging, metal chelation | nih.gov |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH radical scavenging | High antiradical activity | Radical scavenging | eco-vector.com |

| 6-Methylflavanone | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and pro-inflammatory cytokine release | Downregulation of iNOS, modulation of inflammatory signaling | mdpi.comresearchgate.net |

| Various coumarin derivatives | LPS-induced macrophages | Inhibition of TNF-α, IL-6, NO, PGE2 | Downregulation of NF-κB and AKT/mTOR signaling pathways | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs and Homologs of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one

The design of analogs and homologs of this compound is guided by established medicinal chemistry principles. Synthetic strategies for chromene derivatives are well-documented and often involve multicomponent reactions. For instance, the condensation of salicylaldehydes with α,β-unsaturated ketones or their equivalents is a common route to 2H-chromenes. nih.gov The synthesis of analogs of the target compound would likely start from 5-methylsalicylaldehyde.

The synthesis of various 2H- and 4H-chromene rings can be achieved through intramolecular Rauhut–Currier reactions catalyzed by lithium selenolates, offering a pathway to a diverse range of substituted chromenes. nih.govacs.org Furthermore, one-pot multicomponent reactions are frequently employed for the synthesis of functionalized chromene derivatives, which could be adapted for the generation of a library of analogs based on the this compound scaffold. mdpi.com

Systematic Modification of the Chromene Ring System

The chromene ring is a key pharmacophore, and its systematic modification is a critical aspect of SAR studies. Modifications can include the introduction of various substituents on the benzene (B151609) ring or alterations to the dihydropyran ring.

For example, studies on other chromene systems have shown that the introduction of halogen atoms or other functional groups at different positions of the benzene ring can significantly impact biological activity. nih.govmdpi.com In the context of this compound, positions 5, 7, and 8 of the chromene ring are available for substitution. The introduction of electron-donating or electron-withdrawing groups at these positions would allow for a systematic exploration of electronic effects on activity.

The high lipophilicity of the chromene scaffold is a known factor that can enhance cell membrane penetration. researchgate.net Therefore, modifications that alter the lipophilicity of the chromene ring, such as the introduction of hydroxyl or methoxy (B1213986) groups, are valuable for optimizing pharmacokinetic properties.

Variation of the Ethane-1-one Moiety and Its Linker

The ethan-1-one moiety at the 3-position of the chromene ring is another key site for modification. Variations can include altering the length of the alkyl chain, introducing branching, or replacing the ketone functionality with other groups.

For instance, the ethan-1-one group could be extended to a propan-1-one or butan-1-one to probe the size of the binding pocket. The methyl group of the ethanone (B97240) could be replaced with larger alkyl or aryl groups. The carbonyl group itself is a hydrogen bond acceptor and can be crucial for interaction with biological targets. Its replacement with other functional groups like an alcohol, an amine, or an amide would provide valuable SAR data.

Furthermore, the linker between the chromene ring and the ketone can be modified. While the parent compound has a direct bond, introducing a methylene (B1212753) or ethylene (B1197577) bridge could alter the conformational flexibility and orientation of the ketone group, potentially leading to improved interactions with a target.

Substituent Effects on Biological Activity and Molecular Interactions

The biological activity of chromene derivatives is highly dependent on the nature and position of substituents. Understanding these effects is crucial for the rational design of more potent and selective compounds.

The electronic properties of substituents on the chromene ring can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). wikipedia.orglibretexts.org This analysis helps in understanding whether electron-donating or electron-withdrawing groups are favorable for activity. For example, a positive slope (ρ > 0) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) suggests that electron-donating groups enhance the reaction rate. walisongo.ac.id

V-shaped or convex Hammett plots can also occur, indicating a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.orgacs.org

Table 1: Hypothetical Hammett Analysis for Analogs of this compound

| Substituent (at C7) | Hammett Constant (σ) | Log(k/k₀) |

| -NO₂ | 0.78 | 1.2 |

| -CN | 0.66 | 1.0 |

| -Br | 0.23 | 0.4 |

| -H | 0.00 | 0.0 |

| -CH₃ | -0.17 | -0.3 |

| -OCH₃ | -0.27 | -0.5 |

| -NH₂ | -0.66 | -1.1 |

This table is a hypothetical representation to illustrate the application of Hammett analysis and is not based on experimental data for the specific compound.

Besides electronic effects, the steric and lipophilic properties of substituents also play a crucial role in determining biological activity. The size and shape of a substituent can influence how a molecule fits into a binding site. Lipophilicity, often expressed as logP, affects the molecule's ability to cross cell membranes and reach its target. researchgate.net

Structure-activity relationship studies on various chromene derivatives have highlighted the importance of lipophilicity. mdpi.comnih.gov For instance, the incorporation of fused aromatic systems has been used to study the effect of increased lipophilicity on the activity of chromene derivatives. nih.gov

The introduction of bulky substituents on the chromene ring or the ethan-1-one moiety of this compound would allow for the exploration of steric hindrance effects. A quantitative structure-activity relationship (QSAR) study could be employed to correlate biological activity with physicochemical parameters like molar refractivity (a measure of steric bulk) and logP.

Table 2: Physicochemical Properties of Hypothetical Analogs

| Compound | Modification | Calculated logP | Molar Refractivity |

| Analog 1 | 7-Chloro | 3.5 | 55.2 |

| Analog 2 | 7-Methoxy | 2.8 | 56.1 |

| Analog 3 | 3-(Propan-1-one) | 3.2 | 59.8 |

| Analog 4 | 3-(Phenylketone) | 4.5 | 73.4 |

This table presents hypothetical data to illustrate the variation in physicochemical properties upon derivatization.

Conformational Restriction and Bioisosteric Replacement Strategies

To improve potency and selectivity, conformational restriction and bioisosteric replacement are powerful strategies in medicinal chemistry.

Conformational restriction involves modifying the molecule to reduce the number of accessible conformations, thereby locking it into a bioactive conformation. For this compound, this could be achieved by introducing a ring system that incorporates the ethan-1-one side chain. This would fix the orientation of the carbonyl group relative to the chromene ring.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving pharmacological properties. nih.govnih.gov For the ethan-1-one moiety, bioisosteres could include oximes, hydrazones, or small heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles. nih.gov The methyl group at the 6-position could be replaced with other small alkyl groups or a halogen to probe the effect of this substitution on activity. Studies on lactone-based muscarinic ligands have successfully employed bioisosteric replacement of the lactone ring with chromone (B188151) and other heterocyclic systems. nih.gov

Table 3: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

| -C(=O)CH₃ (Ethan-1-one) | -C(=NOH)CH₃ (Oxime) | Modifies H-bonding, potential for improved selectivity |

| -C(=O)CH₃ (Ethan-1-one) | 1,3-Oxazole | Introduces a heterocyclic ring, alters electronic distribution |

| -CH₃ (at C6) | -Cl | Similar size, alters electronic properties |

| -CH₃ (at C6) | -CF₃ | Electron-withdrawing, increases lipophilicity |

Development of Focused Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) of the "this compound" scaffold and its analogs is a critical step in the discovery of novel therapeutic agents. The systematic derivatization of this core structure allows for the generation of focused compound libraries, providing valuable insights into the structural requirements for enhanced biological activity.

Research in this area has often utilized close analogs of the target compound to build these libraries. A notable example is the work on 3-acetyl-6-bromo-2H-chromen-2-one, a structurally similar compound where the methyl group at the 6-position is replaced by a bromine atom. This compound has served as a versatile starting material for the synthesis of a diverse range of heterocyclic derivatives. nih.govresearchgate.net The primary strategy involves the chemical modification of the 3-acetyl group to construct various heterocyclic rings, leading to a library of compounds with potential pharmacological activities.

The synthesis of these focused libraries typically begins with the reaction of the 3-acetyl group with different reagents. For instance, treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal (DMF-DMA) yields a key intermediate, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. nih.govresearchgate.net This enaminone is then reacted with a variety of binucleophiles to construct different heterocyclic systems.

Another approach involves the reaction of the starting acetylchromene with methyl hydrazinecarbodithioate to produce a hydrazinecarbodithioate derivative. nih.govresearchgate.net This intermediate serves as a building block for further heterocyclic ring formation. These synthetic strategies have enabled the creation of a library of derivatives, including pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, 1,3,4-thiadiazoles, and thiazoles. nih.govresearchgate.net

The subsequent biological evaluation of these focused libraries is paramount for elucidating the SAR. In the case of the 3-acetyl-6-bromo-2H-chromen-2-one derivatives, selected compounds were screened for their in vitro antitumor activity against the human liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net The results of these assays provide crucial data for understanding how different structural modifications influence cytotoxic activity.

The analysis of the antitumor activity data revealed significant variations among the different heterocyclic derivatives, highlighting key SAR trends. For example, certain pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives exhibited promising antitumor activity, with low micromolar IC50 values. nih.govresearchgate.net This indicates that the nature of the heterocyclic ring system appended to the chromene core plays a crucial role in determining the biological effect. The descending order of activity for some of the synthesized compounds was reported as: 7c > 23g > 18a > 12a > 23c > 8a > 7b > 7e > 18f > 7a > 7d > 23d > 12b > 18c > 13a. researchgate.net

These SAR studies, facilitated by the generation of focused libraries, are instrumental in guiding the design of next-generation compounds with improved potency and selectivity. The insights gained from these explorations pave the way for the rational design of more effective therapeutic agents based on the chromene scaffold.

Research Findings on Antitumor Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives

| Compound | Derivative Class | IC50 (µM) against HEPG2-1 nih.govresearchgate.net |

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 |

| 23g | Thiazole | 3.50 ± 0.23 |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 |

| 12a | Pyrazole | 8.20 ± 1.54 |

| 23c | Thiazole | 9.10 ± 1.25 |

| 8a | Pyrazolo[1,5-a]pyrimidine | 9.80 ± 0.98 |

| 7b | Pyrazolo[1,5-a]pyrimidine | 10.20 ± 1.11 |

| 7e | Pyrazolo[1,5-a]pyrimidine | 11.50 ± 0.88 |

| 18f | 1,3,4-Thiadiazole | 12.30 ± 1.34 |

| 7a | Pyrazolo[1,5-a]pyrimidine | 13.10 ± 1.05 |

| 7d | Pyrazolo[1,5-a]pyrimidine | 13.80 ± 1.19 |

| 23d | Thiazole | 14.60 ± 0.93 |

| 12b | Pyrazole | 15.20 ± 1.47 |

| 18c | 1,3,4-Thiadiazole | 16.80 ± 1.21 |

| 13a | Pyrazole | 17.40 ± 1.03 |

Natural Product Chemistry and Biosynthesis if Applicable

Isolation and Identification of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one from Natural Sources

There are no scientific reports detailing the isolation and identification of this compound from any plant, fungal, or microbial source. The compound is consistently referenced in chemical supplier catalogs and databases of synthetic molecules. chemicalregister.com

In contrast, numerous other chromene and chromone (B188151) (a related class with a ketone group in the pyran ring) derivatives have been successfully isolated from a wide array of natural sources. nih.govacs.org For instance, various novel chromones have been extracted from fungi of the genera Aspergillus and Penicillium, as well as from plants like those of the Aquilaria species. nih.govacs.orgresearchgate.net The methods for isolation typically involve extraction with organic solvents followed by chromatographic techniques to purify the individual compounds. Their structures are then elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Biosynthetic Pathways of Chromene Derivatives in Plants or Microorganisms

The biosynthesis of the chromene ring in nature is complex and can occur through several different metabolic pathways. The specific pathway often depends on the organism and the type of chromene being produced.

One of the primary routes is the acetate-malonate pathway , which is responsible for the formation of many phenolic compounds in plants and fungi. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain, which then undergoes cyclization and aromatization to form the phenolic portion of the chromene structure.

Another significant pathway involves intermediates from the shikimic acid pathway . This pathway produces aromatic amino acids like phenylalanine and tyrosine, which can serve as precursors to the benzene (B151609) ring of the chromene nucleus. Subsequent enzymatic reactions, often involving prenylation (the addition of an isoprene (B109036) unit), lead to the formation of the heterocyclic pyran ring.

While these general pathways are well-established for a variety of natural chromenes, the specific biosynthetic route for a hypothetical natural production of this compound remains unknown due to its apparent absence in nature.

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis combines traditional chemical reactions with biological catalysis by enzymes. nih.gov This approach is gaining traction in organic synthesis as it can offer high selectivity and milder reaction conditions. nih.gov Biotransformation, a subset of this field, uses whole cells or isolated enzymes to perform specific chemical modifications on a substrate.

While there are no specific studies on the chemoenzymatic synthesis or biotransformation of this compound, research in this area for related chromene structures is active. For example, enzymes can be used to introduce chirality or perform specific hydroxylations on the chromene scaffold, modifications that are often difficult to achieve with high precision using purely chemical methods. nih.gov The synthesis of various chromene derivatives has been accomplished using both synthetic and biological methods, highlighting the versatility of this molecular framework. nih.govsemanticscholar.orgresearchgate.net

Given the synthetic nature of this compound, its production relies on established organic synthesis reactions rather than biosynthetic or chemoenzymatic pathways.

Advanced Analytical Methodologies and Quality Control for Research Material

Development of HPLC/UHPLC Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for determining the purity and concentration of synthesized chemical entities like 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of the target compound and any impurities.

For the analysis of chromene derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. asianpubs.orgmdpi.com In this approach, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

The development of a robust HPLC/UHPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. These parameters include the choice of the stationary phase, the composition and gradient of the mobile phase, the flow rate, and the detector wavelength. Given the chromophoric nature of the chromene ring system, UV detection is a suitable and widely used detection method. asianpubs.org

A typical starting point for method development would involve screening different C18 columns with varying particle sizes (e.g., 5 µm for HPLC, <2 µm for UHPLC) and mobile phase compositions. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, including potential impurities from the synthesis of this compound. The method would be validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness.

Interactive Data Table: Illustrative HPLC/UHPLC Method Parameters for Purity Analysis of this compound

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm | C18 provides good retention for nonpolar compounds like chromenes. UHPLC columns offer higher efficiency and faster analysis times. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min | Gradient elution is effective for separating compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Adapted to the column dimensions. |

| Column Temp. | 30 °C | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |

| Detection | UV at 254 nm | UV at 254 nm | Chromene ring system absorbs UV light. |

| Injection Vol. | 10 µL | 2 µL | Scaled to the column volume. |

Chiral Separation Techniques for Enantiomeric Purity (if applicable)

The presence of chirality, or "handedness," in a molecule can have profound implications for its biological activity. While the structure of this compound does not possess a classical chiral center, some classes of chromenes can exhibit chirality through the presence of a stereogenic center at other positions or due to restricted rotation around a single bond, a phenomenon known as atropisomerism. mdpi.com For instance, certain 2-substituted 2H-chromenes can be chiral and have been resolved into their respective enantiomers. nih.gov

Should this compound be found to exist as a racemic mixture of stable atropisomers, chiral separation techniques would be imperative to determine its enantiomeric purity. Chiral HPLC is the most common method for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. mdpi.com The choice of CSP and mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical and often requires empirical screening to find the optimal conditions for a given compound.

Interactive Data Table: Representative Chiral HPLC Conditions for the Separation of Chromene-like Enantiomers

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Rationale |

| Chiral Column | Chiralpak® AD-H (amylose derivative) | Chiralcel® OD-RH (cellulose derivative) | Polysaccharide-based CSPs are widely successful for a broad range of compounds. |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | Acetonitrile / Water (60:40, v/v) | The choice of mobile phase mode depends on the specific interactions with the CSP. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Optimized for column dimensions and mobile phase viscosity. |

| Column Temp. | 25 °C | 35 °C | Temperature can influence the selectivity of the chiral recognition. |

| Detection | UV at 254 nm | UV at 254 nm | Consistent with the UV absorbance of the chromene scaffold. |

As the target compound is likely achiral based on its primary structure, this section serves as a procedural outline should future research reveal the presence of stable, separable stereoisomers.

Advanced Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Profiling (in vitro models)

Understanding the metabolic fate of a research compound is crucial. In vitro models, such as liver microsomes or hepatocytes, are often used to predict how a compound might be metabolized in a living organism. Advanced hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and characterizing metabolites. ncsu.edumdpi.com

LC-MS/MS for Metabolite Profiling

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. ncsu.edu After separation by LC, the parent compound and its metabolites are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In a tandem MS experiment, the precursor ion (the parent compound or a metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides structural information that can be used to identify the metabolite.

For this compound, common metabolic transformations would likely involve oxidation reactions catalyzed by cytochrome P450 enzymes. These can include hydroxylation of the aromatic ring or the methyl group, and oxidation of the acetyl group. The fragmentation of 2H-chromenes in mass spectrometry often involves characteristic losses, which can aid in the identification of the core structure within potential metabolites. nih.gov

GC-MS for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for metabolite analysis, particularly for volatile and thermally stable compounds. shimadzu.com For non-volatile compounds like many drug metabolites, a derivatization step is often required to increase their volatility. The separation in GC is based on the boiling point and polarity of the compounds. Following separation, the molecules are typically ionized by electron impact (EI), which causes extensive fragmentation. The resulting mass spectrum is a highly specific fingerprint of the molecule, which can be compared to spectral libraries for identification.

The analysis of 3-acetylcoumarin (B160212), a structurally related compound, by GC-MS shows characteristic fragmentation patterns that could be analogous to those expected for metabolites of this compound. nih.gov

Interactive Data Table: Plausible In Vitro Metabolites of this compound and their Detection by Mass Spectrometry

| Putative Metabolite | Metabolic Reaction | Mass Change | Expected [M+H]⁺ (m/z) |

| Parent Compound | - | - | 201.08 |

| Hydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | +16 | 217.08 |

| Carboxylic Acid Metabolite | Oxidation of Acetyl Group | +16 | 217.08 |

| Di-hydroxylated Metabolite | Double Hydroxylation | +32 | 233.08 |

| N-acetylcysteine Conjugate | Glutathione Conjugation & Metabolism | +162 | 363.12 |

The identification of these putative metabolites would be confirmed by comparing their fragmentation spectra and chromatographic retention times with those of synthesized reference standards, whenever feasible.

Future Research Directions and Translational Perspectives Non Clinical

Emerging Methodologies for Chromene Synthesis

The synthesis of chromene derivatives has been an area of intense research, leading to the development of numerous innovative and efficient methods. uobaghdad.edu.iq While classical methods exist, emerging strategies offer significant advantages in terms of yield, selectivity, and environmental impact. researchgate.net Future synthesis of 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one and its analogues could benefit from these advanced approaches.

Key emerging methodologies include:

Multi-Component Reactions (MCRs): These reactions involve combining three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. nih.gov The development of novel MCRs provides a powerful tool for creating diverse libraries of chromene derivatives for screening. researchgate.net

Catalytic Innovations: The use of novel catalysts is revolutionizing chromene synthesis. This includes magnetic nanocatalysts for easy separation and reuse, and photoredox catalysis which utilizes light to drive reactions under mild conditions. uobaghdad.edu.iqresearchgate.net

Green Chemistry Approaches: Environmentally benign methods, such as using water as a solvent or employing solvent-free reaction conditions, are becoming increasingly important. uobaghdad.edu.iqresearchgate.net These "green" strategies reduce waste and improve the sustainability of chemical synthesis.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile method for constructing the chromene ring system, allowing for the synthesis of a wide variety of substituted derivatives. caltech.edu

Cascade Reactions: These reactions involve a sequence of intramolecular transformations, allowing for the rapid construction of the complex chromene core from simple starting materials. aip.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complex molecules. | High efficiency, atom economy, reduced waste, operational simplicity. | researchgate.netnih.gov |

| Photoredox Catalysis | Uses light energy to initiate chemical transformations via single-electron transfer. | Mild reaction conditions, access to novel reaction pathways, high selectivity. | researchgate.net |

| Nanocatalysis | Employs catalysts in the nano-size range, often with magnetic properties. | High activity and selectivity, easy catalyst recovery and reusability. | uobaghdad.edu.iq |

| Ring-Closing Metathesis (RCM) | An olefin metathesis reaction used to form cyclic compounds. | High functional group tolerance, provides access to diverse substitutions. | caltech.edu |

Exploration of Novel Molecular Targets

Chromene derivatives have been reported to interact with a diverse range of biological targets, leading to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov Identifying the specific molecular partners of this compound is a critical step in elucidating its mechanism of action and translational potential.

Future research should focus on screening this compound against various molecular targets known to be modulated by other chromenes. Promising targets include:

Protein Kinases: Certain 4-aryl-4H-chromene derivatives are known to inhibit Src kinases, which are often overexpressed in cancer. nih.gov Investigating the effect of this compound on a panel of kinases could reveal novel anticancer leads.

Tubulin: Some novel chromenes have been shown to bind to the colchicine (B1669291) binding site of β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. nih.gov This represents a key avenue for exploration.

Bacterial Enzymes: The chromene scaffold is present in compounds that target bacterial enzymes like DNA gyrase B, suggesting potential for the development of new antimicrobial agents. islandarchives.ca

Mcl-1 Protein: Specific coumarin (B35378) derivatives have been identified as potent inhibitors of the anti-apoptotic protein Mcl-1, a crucial target in cancer therapy. nih.gov

Systematic screening using high-throughput methods against these and other target families will be essential to map the bioactivity profile of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and medicinal chemistry. nih.govnih.gov These computational tools can be leveraged to accelerate the development of derivatives based on the this compound scaffold.

Applications of AI/ML in this context include:

Predictive Modeling: ML models can be trained on existing data for other chromenes to predict the physicochemical properties, biological activity, and potential toxicity of new, virtual derivatives of this compound. researchgate.net

Generative Design: AI algorithms, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel chromene structures with desired properties, moving beyond simple modifications of the lead compound. springernature.com

Virtual Screening: AI can be used to screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing synthetic efforts. nih.gov

Retrosynthesis Planning: AI tools can analyze a target molecule and propose efficient synthetic routes, potentially identifying more effective ways to produce this compound and its analogues. nih.gov

The integration of these in silico methods into the research workflow can significantly reduce the time and cost associated with compound optimization and development. researchgate.net

Development of Advanced In Vitro Models for Mechanistic Studies

To better understand the biological effects of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of human tissues. nih.govresearchgate.net Advanced in vitro models offer more physiologically relevant platforms for mechanistic investigations. nih.gov

Future studies should employ:

3D Cell Cultures (Spheroids and Organoids): These models mimic the three-dimensional architecture and cell-cell interactions of native tissues. nih.gov Testing this compound on cancer spheroids or liver organoids could provide more accurate insights into its efficacy and potential hepatotoxicity, respectively. nih.gov

Organs-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused microchambers, recreating the functional units of human organs. nih.gov An OOC platform could be used to study the compound's effects on specific organs or to model complex interactions, such as drug absorption and metabolism in a gut-liver-on-a-chip system. researchgate.net

These complex in vitro models can provide more reliable data on a compound's mechanism of action and safety profile before any potential clinical consideration, adhering to the 3Rs principle (replacement, reduction, and refinement of animal testing). nih.gov

| Model | Description | Advantages for Studying Chromenes | Reference |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective for initial screening. | nih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue micro-architecture. | More accurate representation of cell-cell interactions, drug penetration, and cellular responses. | nih.govnih.gov |